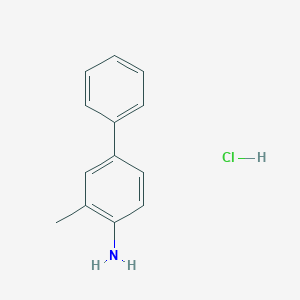

4-Amino-3-methylbiphenyl, hydrochloride

説明

Significance of Biphenyl (B1667301) Derivatives in Chemical and Biological Sciences

Biphenyl derivatives, characterized by two phenyl rings linked by a single bond, are a cornerstone in various scientific disciplines. rsc.orgresearchgate.net Their rigid yet conformationally flexible scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. rsc.orgresearchgate.net The biphenyl moiety is a key component in drugs developed for treating a range of conditions, from cardiovascular diseases to cancer. rsc.org Beyond pharmaceuticals, these derivatives are integral to the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgnih.gov The versatility of the biphenyl structure allows for a wide array of chemical modifications, enabling the fine-tuning of electronic, optical, and biological properties for specific applications. rsc.orgresearchgate.net

Structural Context within Aromatic Amines and Biphenyl Scaffolds

4-Amino-3-methylbiphenyl, hydrochloride belongs to the class of aromatic amines, compounds that feature an amino group attached to an aromatic ring. The presence of the amino group significantly influences the chemical reactivity and properties of the biphenyl scaffold, making it a valuable intermediate in organic synthesis. rsc.org Aromatic amines are crucial building blocks for dyes, agrochemicals, and polymers. In the context of this compound, the molecule combines the structural features of a biphenyl with those of a substituted aniline (B41778). The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, which can be advantageous for certain research applications.

Overview of Research Trajectories for this compound

While extensive research exists for the broader class of biphenyl derivatives and aromatic amines, dedicated academic studies focusing specifically on this compound are limited. The compound is primarily recognized as a chemical intermediate or a building block for the synthesis of more complex molecules. Research trajectories for compounds of this nature generally fall into several categories:

Synthetic Methodology: Exploration of novel and efficient synthetic routes to produce substituted aminobiphenyls.

Medicinal Chemistry: Utilization as a scaffold or intermediate in the design and synthesis of new therapeutic agents. Research in this area often involves modifying the amino group or the biphenyl rings to interact with specific biological targets. nih.gov

Materials Science: Incorporation into larger molecular structures to create new polymers or functional materials with specific electronic or optical properties. nih.gov

Given the available information, the primary role of this compound in academic research appears to be as a precursor for more elaborate chemical structures.

Detailed Research Findings

Specific, in-depth research publications solely dedicated to this compound are not widely available in the public domain. However, valuable information can be gleaned from chemical supplier data and studies on related compounds.

Physicochemical Properties

The following table summarizes the known properties of 4-Amino-3-methylbiphenyl and its hydrochloride salt, compiled from various chemical databases.

| Property | 4-Amino-3-methylbiphenyl | This compound |

| CAS Number | 63019-98-7 scbt.comchemicalbook.com | 3419-49-6 chemicalbook.comadvatechgroup.com |

| Molecular Formula | C₁₃H₁₃N scbt.comchemicalbook.com | C₁₃H₁₄ClN advatechgroup.com |

| Molecular Weight | 183.25 g/mol scbt.comchemicalbook.com | 219.71 g/mol |

| Appearance | Not specified | Not specified |

| SMILES | Cc1cc(ccc1N)c2ccccc2 advatechgroup.com | Cl.Cc1cc(ccc1N)c2ccccc2 advatechgroup.com |

Synthesis

The synthesis of 4-Amino-3-methylbiphenyl is documented through various methods, with the Suzuki coupling being a prominent approach. One reported synthesis involves the reaction of 4-bromo-2-methylaniline (B145978) with phenylboronic acid in the presence of a palladium catalyst. chemicalbook.com The formation of the hydrochloride salt is a standard acid-base reaction where the free amine of 4-Amino-3-methylbiphenyl is treated with hydrochloric acid.

A notable synthesis route for the free base is detailed as follows:

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| 4-Bromo-2-methylaniline and Phenylboronic acid | Tripotassium phosphate (B84403) tribasic; palladium diacetate in lithium hydroxide (B78521) monohydrate | 100°C for 1 hour; Inert atmosphere; Green chemistry | 97% | chemicalbook.com |

The hydrochloride salt can then be readily prepared by dissolving the resulting 4-Amino-3-methylbiphenyl in a suitable organic solvent and introducing hydrogen chloride gas or a solution of HCl in an appropriate solvent.

特性

IUPAC Name |

2-methyl-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYXYUWGANKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 4 Amino 3 Methylbiphenyl

Advanced Synthetic Routes to 4-Amino-3-methylbiphenyl

The construction of the 4-Amino-3-methylbiphenyl scaffold can be approached through several key disconnection strategies, including the formation of the carbon-carbon bond between the two phenyl rings or the introduction of the amino group onto a pre-formed 3-methylbiphenyl core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of biaryl compounds like 4-Amino-3-methylbiphenyl. The Suzuki-Miyaura coupling is a particularly prominent example. libretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of 4-Amino-3-methylbiphenyl, a common approach involves the reaction of 4-bromo-2-methylaniline (B145978) with phenylboronic acid. chemicalbook.com The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the palladium catalyst, the ligand, the base, and the solvent system.

A variety of palladium sources can be utilized, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) catalyst is often generated in situ. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle. Phosphine-based ligands such as triphenylphosphine (PPh₃) and more sterically hindered and electron-rich biaryl phosphines like XPhos are commonly employed. nih.govnih.gov

The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used, often in aqueous solutions. mdpi.com The choice of solvent is also important, with common systems including toluene, 1,4-dioxane, and mixtures of organic solvents with water to dissolve the inorganic base. nih.gov

Recent advancements have demonstrated that unprotected ortho-bromoanilines can be effectively used in Suzuki-Miyaura couplings, achieving high yields by carefully selecting the catalyst and reaction conditions. For instance, using a CataCXium A palladacycle with K₃PO₄ as the base in 2-methyltetrahydrofuran (2-MeTHF) has proven to be highly efficient for coupling various boronic esters with ortho-bromoanilines. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CataCXium A | K₃PO₄ | 2-MeTHF | 70 | 91-95 |

| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/Ethanol/H₂O | 90 | Moderate |

| PdCl₂(dppf) | - | Na₂CO₃ | Dioxane/H₂O | 85-100 | Good |

Note: Yields are representative for couplings of haloanilines and may vary for the specific synthesis of 4-Amino-3-methylbiphenyl.

Regioselectivity is a critical consideration in Suzuki-Miyaura couplings when a substrate contains multiple potential reaction sites. In the case of synthesizing 4-Amino-3-methylbiphenyl from 4-bromo-2-methylaniline, the regioselectivity is inherently controlled by the starting material, as there is only one halogen for the palladium to undergo oxidative addition with.

However, if a di-halogenated precursor were used, such as a 2,4-dibromo-toluene derivative, the regioselectivity would become a significant challenge. Generally, the oxidative addition of palladium is faster for heavier halogens (I > Br > Cl) and is influenced by the electronic and steric environment of the carbon-halogen bond. nih.govrsc.org In many cases, it is possible to achieve selective coupling at one position over another by carefully controlling the reaction conditions, such as the catalyst, ligand, and temperature. For instance, in dichloropyrimidine systems, substitution is often favored at the C4 position. nih.govresearchgate.net The inherent electronic and steric factors of the starting materials are the primary drivers of regioselectivity in these cross-coupling reactions.

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond on an aromatic ring that does not already contain a leaving group. This approach is highly atom-economical. For the synthesis of 4-Amino-3-methylbiphenyl, this would ideally involve the direct amination of 3-methylbiphenyl at the 4-position.

Catalytic systems for the direct amination of arenes have been developed. For example, the amination of toluene with hydroxylamine has been achieved using vanadium-based catalysts. oup.comresearchgate.netresearchgate.net These reactions, however, often suffer from a lack of regioselectivity, yielding a mixture of ortho-, meta-, and para-isomers. In the case of toluene, this results in a mixture of toluidines. researchgate.net Given the directing effects of the methyl and phenyl groups in 3-methylbiphenyl, achieving selective amination at the C4 position would be challenging and likely result in a mixture of products, necessitating difficult purification steps.

Copper-catalyzed direct amidation of aromatic C-H bonds has also been reported, but this often requires directing groups to achieve high regioselectivity. acs.org Without such a directing group on the 3-methylbiphenyl substrate, a statistical mixture of aminated products would be expected.

Nitro Reduction Strategies

A common and reliable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. In this approach, 3-methyl-4-nitrobiphenyl would be synthesized first, followed by the reduction of the nitro group to an amine.

The synthesis of 3-methyl-4-nitrobiphenyl can be achieved through a Suzuki-Miyaura coupling of a nitrated haloarene, for example, 4-bromo-1-methyl-2-nitrobenzene with phenylboronic acid. The subsequent reduction of the nitro group is a well-established transformation.

Catalytic hydrogenation is a widely used method for this reduction. The reaction is typically carried out using hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) is a very common and effective catalyst for this transformation. Other catalysts such as platinum on carbon (Pt/C) or Raney Nickel can also be employed. The reaction is usually performed in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in an autoclave. This method is generally very clean and high-yielding.

Table 2: Common Catalysts for Nitro Group Reduction

| Catalyst | Reducing Agent | Typical Solvent |

|---|---|---|

| 5-10% Pd/C | H₂ | Ethanol, Methanol |

| 5% Pt/C | H₂ | Ethanol, Acetic Acid |

| Raney Ni | H₂ | Ethanol |

This strategy offers excellent regioselectivity as the position of the amino group is predetermined by the position of the nitro group on the biphenyl (B1667301) precursor.

Nitrosation-Reduction Sequences

Another potential, though less common, route to 4-Amino-3-methylbiphenyl is through a nitrosation-reduction sequence. This would involve the introduction of a nitroso group (-NO) onto the 3-methylbiphenyl ring, followed by its reduction to an amine.

The first step, electrophilic nitrosation of 3-methylbiphenyl, would likely be challenging in terms of regioselectivity. The directing effects of the methyl and phenyl groups would influence the position of the incoming nitrosonium ion (NO⁺). This could lead to a mixture of isomers, with substitution occurring at various positions on both rings.

Following a successful and selective nitrosation, the resulting nitroso compound would need to be reduced. The reduction of a nitroso group to an amine can be accomplished using various reducing agents, including catalytic hydrogenation, similar to the reduction of nitro compounds.

An alternative strategy related to this sequence is the Gomberg-Bachmann reaction, which involves the reaction of a diazonium salt with another aromatic ring. wikipedia.org In this case, one could envision the diazotization of 2-methyl-4-aminobenzene (m-toluidine) to form a diazonium salt, which would then react with benzene to form 3-methylbiphenyl. However, this classical reaction is known for its typically low yields and formation of side products. wikipedia.org

Comparative Analysis of Synthetic Methods: Scalability, Efficiency, and Environmental Impact

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely employed method for the synthesis of biphenyl derivatives. researchgate.net For the synthesis of 4-Amino-3-methylbiphenyl, this would typically involve the reaction of a phenylboronic acid with a substituted bromo- or iodoaniline. chemicalbook.com This method is often favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the starting materials. However, a significant drawback is the potential for contamination of the final product with palladium, a concern particularly in the synthesis of active pharmaceutical ingredients.

The Buchwald-Hartwig amination offers a more direct approach by forming the carbon-nitrogen bond in a single step. This reaction couples an amine with an aryl halide or triflate. While this method can be highly efficient, it often requires careful optimization of the catalyst system (palladium precursor and ligand) and reaction conditions to achieve high yields and minimize the formation of side products.

From an environmental perspective, both methodologies typically rely on organic solvents and palladium catalysts, which can pose environmental and health risks. The development of "greener" synthetic alternatives is an active area of research, focusing on the use of more benign solvents, such as water or ethanol, and the development of highly active and recyclable catalyst systems to minimize waste and environmental impact.

| Synthetic Method | Typical Reactants | Catalyst System | Key Advantages | Key Disadvantages |

| Suzuki Coupling | 4-Bromo-2-methylaniline and Phenylboronic acid | Pd(OAc)₂, PPh₃, Base | High yields, good functional group tolerance, readily available starting materials. | Potential for palladium contamination, often requires elevated temperatures. |

| Buchwald-Hartwig Amination | 3-Methyl-4-aminobromobenzene and Aniline (B41778) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Direct C-N bond formation, can be performed under milder conditions. | Requires careful optimization, potential for side reactions, ligand cost. |

Chemical Transformations and Derivatization of 4-Amino-3-methylbiphenyl

The presence of both an amino group and a biphenyl core makes 4-Amino-3-methylbiphenyl a versatile substrate for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Oxidation Reactions and Product Formation

The amino group of 4-Amino-3-methylbiphenyl is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups. For instance, oxidation can lead to the formation of nitroso or nitro compounds. These transformations are pivotal in the synthesis of dyes and other industrially important chemicals. The kinetics of such oxidation reactions can be influenced by factors such as pH and the presence of catalysts. ekb.eg

Reduction Reactions and Amine Formation

While 4-Amino-3-methylbiphenyl already possesses an amino group, the aromatic rings of the biphenyl system can undergo reduction under forcing conditions, such as catalytic hydrogenation at high pressures and temperatures. This can lead to the formation of cyclohexyl-aniline derivatives. More commonly in the context of amine synthesis, related nitro-biphenyl compounds can be reduced to form the corresponding amino-biphenyls. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). youtube.com

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of 4-Amino-3-methylbiphenyl are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Nucleophilic aromatic substitution on the biphenyl core is generally less facile and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.orglibretexts.org However, the amino group itself can act as a nucleophile in various reactions.

Synthesis of Substituted Biphenyl Derivatives

The amino group of 4-Amino-3-methylbiphenyl is a key functional handle for introducing a wide variety of substituents. One of the most powerful methods is through the formation of a diazonium salt, which can then be displaced by a range of nucleophiles in Sandmeyer-type reactions to introduce halides, cyano groups, and other functionalities. Additionally, the amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These derivatives are often important intermediates in the synthesis of larger, more complex molecules.

Derivatization for Complex Organic Molecule Synthesis

4-Amino-3-methylbiphenyl serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with tailored properties. researchgate.netgoogle.com The ability to functionalize both the amino group and the aromatic rings allows for the construction of intricate molecular architectures. For example, the biphenyl unit can act as a rigid scaffold, and by attaching various functional groups, chemists can design molecules that interact specifically with biological targets or exhibit desired physical properties. The derivatization of this compound is a key strategy in the development of new therapeutic agents and advanced materials. nih.gov

Biological Activities and Molecular Mechanisms of 4 Amino 3 Methylbiphenyl and Its Derivatives

Carcinogenic Potential and Evidence

The carcinogenic potential of aromatic amines, a class of chemicals to which 4-Amino-3-methylbiphenyl belongs, is well-documented. The evidence for their carcinogenicity is derived from a combination of human epidemiological studies, extensive testing in animal models, and detailed investigations into their genotoxic and mutagenic mechanisms.

Epidemiological Studies of Occupational Exposure and Bladder Cancer Incidence

Epidemiological studies have provided strong evidence for the link between occupational exposure to aromatic amines and an increased incidence of bladder cancer. nih.govoup.comtandfonline.com Workers in industries such as dye manufacturing, rubber production, and chemical plants have historically shown significantly higher rates of this cancer. nih.govoup.comwho.int In some Western countries, occupational exposure to aromatic amines is estimated to account for up to 25% of bladder cancer cases. nih.gov

One of the most notable examples involves 4-aminobiphenyl (B23562) (4-ABP), a compound structurally similar to 4-Amino-3-methylbiphenyl. A study of workers at a chemical plant involved in the production of 4-ABP revealed that 11% (19 out of 171) of the workers developed bladder cancer. nih.govnih.gov A follow-up study of this cohort, extended to 541 workers, found that 7.9% (43 men) developed histologically confirmed bladder cancer over a 14-year period. nih.gov The risk of bladder cancer mortality in this group was found to be elevated tenfold. nih.gov

Another cohort study of workers heavily exposed to aromatic amines in a dyestuff factory between 1922 and 1972 showed a substantial excess of mortality from bladder cancer, with 56 observed deaths compared to an expected 3.4. oup.com The increased risk persisted for 30 years or more after the last exposure. oup.com These studies, while not specific to 4-Amino-3-methylbiphenyl, highlight the significant carcinogenic risk to the human bladder posed by this class of compounds.

| Epidemiological Study Highlights: Aromatic Amines and Bladder Cancer | |

| Exposed Population | Key Findings |

| Workers in a 4-aminobiphenyl manufacturing plant | 11% of workers developed bladder tumors. nih.govnih.gov |

| Dyestuff factory workers | 56 deaths from bladder cancer observed versus 3.4 expected. oup.com |

| Various industries with aromatic amine exposure | Estimated to account for up to 25% of bladder cancers in some Western countries. nih.gov |

In Vivo Carcinogenicity Assessments in Animal Models

The carcinogenicity of 4-aminobiphenyl and its derivatives has been extensively studied in various animal models, providing crucial evidence of their tumor-inducing capabilities. Oral administration of 4-ABP has been shown to cause bladder carcinomas in mice, dogs, and rabbits. nih.govepa.gov Furthermore, studies in mice have also demonstrated the induction of liver tumors, mammary gland tumors, and angiosarcomas following 4-ABP exposure. nih.govnih.gov

Research on methylated derivatives of 4-aminobiphenyl, such as 3,2'-dimethyl-4-aminobiphenyl (DMABP), further substantiates the carcinogenic nature of this chemical family. Subcutaneous injection of DMABP in Syrian golden hamsters induced gallbladder tumors, including adenomas and carcinomas, in both male and female animals. nih.gov In another study, DMABP was shown to induce non-papillary invasive transitional cell carcinomas in the urinary bladder of hamsters. nih.gov These findings in animal models, particularly with a methylated derivative, suggest a similar carcinogenic potential for 4-Amino-3-methylbiphenyl.

| Carcinogenicity of 4-Aminobiphenyl and a Methylated Derivative in Animal Models | |||

| Compound | Animal Model | Tumor Site(s) | Reference |

| 4-Aminobiphenyl (4-ABP) | Mice, Dogs, Rabbits | Bladder | nih.govepa.gov |

| 4-Aminobiphenyl (4-ABP) | Mice | Liver, Mammary Gland, Angiosarcoma | nih.govnih.gov |

| 3,2'-Dimethyl-4-aminobiphenyl (DMABP) | Syrian Golden Hamsters | Gallbladder (Adenomas and Carcinomas) | nih.gov |

| 3,2'-Dimethyl-4-aminobiphenyl (DMABP) | Syrian Golden Hamsters | Urinary Bladder (Transitional Cell Carcinomas) | nih.gov |

Genotoxicity and Mutagenicity Studies

The carcinogenic effects of 4-aminobiphenyl and its derivatives are rooted in their ability to damage genetic material. These compounds are not directly reactive with DNA but undergo metabolic activation to form intermediates that can bind to DNA and proteins, leading to mutations and initiating the carcinogenic process.

A critical step in the initiation of cancer by aromatic amines is the formation of DNA adducts—covalent bonds between the chemical and DNA. Following metabolic activation, 4-ABP is known to form several DNA adducts. wikipedia.orgnih.gov The predominant adduct identified in human bladder and lung tissue is N-(deoxyguanosin-8-yl)-4-ABP. nih.govoup.com This adduct, along with others, has also been detected in the urinary bladder tissue of individuals exposed to 4-ABP. oup.com

Studies on the methylated derivative 3,2'-dimethyl-4-aminobiphenyl (DMABP) have also demonstrated its ability to form DNA adducts. In Syrian hamsters, two primary DNA adducts were identified: N-(deoxyguanosin-8-yl)-DMABP and 5-(deoxyguanosin-N2-yl)-DMABP. nih.gov These adducts were detected in the urinary bladder, the primary target organ for tumors in this model, as well as in the liver, prostate, colon, and heart at higher doses. nih.gov The formation of these DNA adducts is a key molecular event that can lead to mutations if not properly repaired by the cell.

| Major DNA Adducts of 4-Aminobiphenyl and its Derivative | ||

| Compound | Adduct | Reference |

| 4-Aminobiphenyl (4-ABP) | N-(deoxyguanosin-8-yl)-4-ABP | nih.govoup.com |

| 3,2'-Dimethyl-4-aminobiphenyl (DMABP) | N-(deoxyguanosin-8-yl)-DMABP | nih.gov |

| 3,2'-Dimethyl-4-aminobiphenyl (DMABP) | 5-(deoxyguanosin-N2-yl)-DMABP | nih.gov |

The mutagenic potential of 4-aminobiphenyl and its derivatives has been confirmed in various cellular and bacterial assays, most notably the Ames test. youtube.comyoutube.comyoutube.com The Ames test utilizes bacteria, typically strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine, to assess the mutagenic potential of a chemical. A positive test is indicated by the chemical causing a reversion of this mutation, allowing the bacteria to grow on a histidine-deficient medium. youtube.comyoutube.com

4-Aminobiphenyl has been shown to be a potent mutagen in the Ames test, particularly in the presence of a rat liver S9 fraction, which provides the metabolic enzymes necessary for its activation. nih.govnih.gov Interestingly, a study comparing the mutagenicity of different aminobiphenyl isomers found that 4-Amino-3-methylbiphenyl was a more potent mutagen in S. typhimurium strain TA1538 than the parent compound, 4-aminobiphenyl. nih.gov This suggests that the addition of a methyl group at the 3-position can enhance the mutagenic activity of the molecule. In contrast, 3-aminobiphenyl (B1205854) and 3-amino-4-methylbiphenyl were found to be inactive in this strain. nih.gov

| Mutagenicity in Ames Test (Salmonella typhimurium) | ||

| Compound | Mutagenic Activity | Reference |

| 4-Aminobiphenyl (4-ABP) | Potent mutagen with metabolic activation | nih.govnih.gov |

| 4-Amino-3-methylbiphenyl | More potent mutagen than 4-ABP in strain TA1538 | nih.gov |

| 3-Aminobiphenyl | Inactive in strain TA1538 | nih.gov |

| 3-Amino-4-methylbiphenyl | Inactive in strain TA1538 | nih.gov |

In addition to forming DNA adducts, reactive metabolites of aromatic amines can also bind to proteins, forming protein adducts. These adducts, particularly those with hemoglobin, have been investigated as biomarkers of exposure to these carcinogens. thermofisher.comaacrjournals.org The formation of hemoglobin adducts of 4-ABP is considered a reliable indicator of the internal dose of the carcinogen. who.intaacrjournals.org

Studies have shown that smokers have significantly higher levels of 4-ABP-hemoglobin adducts compared to non-smokers, reflecting their exposure to this carcinogen from tobacco smoke. aacrjournals.org The mean value for smokers was found to be 154 pg of 4-ABP per gram of hemoglobin, compared to 28 pg/g for non-smokers. aacrjournals.org These protein adducts are more stable and accumulate with chronic exposure, making them valuable tools for monitoring human exposure to carcinogenic aromatic amines. thermofisher.com While specific data on protein adduct formation by 4-Amino-3-methylbiphenyl is not available, it is plausible that it would also form such adducts following metabolic activation.

Proposed Mechanisms of Action

The biological effects of 4-Amino-3-methylbiphenyl and its derivatives are underpinned by a variety of molecular mechanisms. These mechanisms are largely inferred from studies on the parent compound, 4-aminobiphenyl (4-ABP), and other related substituted biphenyls. The presence of the amino and methyl groups on the biphenyl (B1667301) structure is expected to influence its electronic properties, metabolism, and interaction with biological macromolecules.

Ligand-Receptor Interactions and Enzyme Modulation

The interaction of small molecules with proteins is a cornerstone of pharmacology. For 4-aminobiphenyl derivatives, these interactions can lead to either therapeutic effects or toxicity. The methyl group in 4-Amino-3-methylbiphenyl can influence ligand-receptor binding in several ways. It can enhance binding affinity through hydrophobic interactions with a corresponding pocket in the receptor or enzyme active site. nih.gov Conversely, the steric bulk of the methyl group can also prevent optimal binding if the binding pocket is too small.

The amino group is a key determinant of the biological activity of these compounds. It can participate in hydrogen bonding, a critical interaction for stabilizing ligand-receptor complexes. For instance, derivatives of amastatin (B1665947) and bestatin, which are peptide-based inhibitors, demonstrate that the amino group is crucial for their inhibitory activity against aminopeptidases. nih.gov The positioning and electronic nature of substituents on the biphenyl ring can fine-tune these interactions. In the case of 4-Amino-3-methylbiphenyl, the methyl group, being an electron-donating group, can increase the basicity of the amino group, potentially altering its binding characteristics.

Enzyme modulation is a significant aspect of the activity of biphenyl derivatives. Some synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting a role for amino-containing compounds in metabolic regulation. nih.gov While direct evidence for 4-Amino-3-methylbiphenyl is scarce, the general principle of enzyme inhibition by small molecules with similar structural motifs is well-established. For example, certain phenylthiophenylamine derivatives have demonstrated anti-inflammatory activity through the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Influence on Signal Transduction Pathways and Cellular Responses

The most extensively studied mechanism of action for 4-aminobiphenyl is its carcinogenicity, which provides insight into its profound effects on cellular signaling. 4-ABP is a procarcinogen that requires metabolic activation to exert its genotoxic effects. nih.govnih.gov This activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of the amino group to form N-hydroxy-4-aminobiphenyl. nih.govnih.gov This intermediate can be further esterified, primarily through O-acetylation in the bladder, to form a reactive nitrenium ion that readily forms adducts with DNA. nih.govnih.gov

The primary DNA adduct formed is at the C8 position of guanine (B1146940) (dG-C8-4-ABP). oup.com The formation of these adducts can lead to mutations in critical genes, such as the tumor suppressor gene TP53. nih.govoup.com Studies have shown that in human bladder cells treated with N-hydroxy-4-ABP, preferential adduct formation occurs at codons that are mutational hotspots in bladder cancer. nih.gov These mutations can disrupt cell cycle control, apoptosis, and other crucial cellular processes, ultimately leading to neoplastic transformation.

The cellular responses to 4-aminobiphenyl and its derivatives are thus a consequence of this initial DNA damage. The presence of DNA adducts can trigger DNA repair mechanisms, and if the damage is too extensive, it can lead to cell cycle arrest or apoptosis. However, errors in DNA repair or the failure of apoptotic pathways can result in the propagation of mutations and the development of cancer. nih.gov The influence of the 3-methyl group on this process is not fully elucidated but could potentially affect the rate of metabolic activation or the stability of the reactive intermediates.

Interaction with Epigenetic Modifiers

The role of epigenetic modifications in mediating the biological effects of 4-Amino-3-methylbiphenyl and its derivatives is an emerging area of research with limited direct evidence. Epigenetic modifiers are enzymes that regulate gene expression without altering the DNA sequence itself, through mechanisms such as DNA methylation, histone modification, and non-coding RNA regulation.

While specific studies on 4-Amino-3-methylbiphenyl are lacking, there is growing interest in how environmental chemicals can influence the epigenome. For example, some studies have investigated the use of epigenetic modifiers to activate silent biosynthetic gene clusters in fungi, leading to the production of novel bioactive compounds. nih.gov This suggests that small molecules can indeed influence epigenetic pathways. Given that the metabolites of 4-aminobiphenyl interact directly with DNA, it is plausible that they could also interfere with the function of epigenetic enzymes that bind to and modify DNA and chromatin. However, further research is needed to establish a direct link between 4-Amino-3-methylbiphenyl and epigenetic modulation.

Exploratory Pharmacological Activities of Biphenyl Derivatives

The biphenyl scaffold has been a fertile ground for the discovery of new therapeutic agents. Researchers have explored the anticancer and anti-inflammatory properties of a wide range of biphenyl derivatives.

Anticancer Properties

Numerous studies have highlighted the potential of biphenyl derivatives as anticancer agents. The structural versatility of the biphenyl core allows for the design of compounds that can target various aspects of cancer cell biology.

For instance, hybrid molecules combining the 4-aminoquinoline (B48711) moiety with a triazine ring have shown activity against a panel of 60 human cancer cell lines, with apoptosis being a proposed mode of cell death. nih.gov Similarly, 4-aminoquinoline derivatives with sulfonyl groups have demonstrated growth inhibitory properties in breast cancer cell lines, with some compounds showing selectivity for cancer cells over non-cancerous cells. nih.gov The introduction of a 3-methyl group could potentially enhance the cytotoxic activity of such compounds through improved cellular uptake or target engagement.

Other research has focused on developing biphenyl derivatives that can overcome drug resistance. For example, novel biphenyl derivatives have been designed as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. The anticancer activity of various biphenyl derivatives is summarized in the table below.

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4-Piperazinylquinoline Sulfonyl Analog (13; VR23) | MDA-MB-468 (Breast) | < 10 | nih.gov |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivative (21) | A549 (Lung) | ~5 | mdpi.com |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivative (22) | A549 (Lung) | ~5 | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative (20) | A549 (Lung) | ~10 | mdpi.com |

| 3-(4-substituted phenyl)aminoquinoxaline derivatives | HEPG2 (Liver) | Growth inhibition >50% at 500 µg/mL | researchgate.net |

| Benzoxazine derivative from eugenol (B1671780) (5A) | Fibrosarcoma (in vivo) | Reduction in tumor incidence and weight | nih.gov |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Anti-inflammatory Effects

The anti-inflammatory properties of biphenyl derivatives have also been extensively investigated. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl scaffold. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Substituted phenylthiophenylamines have been synthesized and shown to possess in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Another study on synthetic hybrid drugs with dual biological active sites demonstrated potent anti-inflammatory effects, comparable to diclofenac, through the inhibition of COX enzymes and pro-inflammatory cytokines like TNF-α and various interleukins. mdpi.com The anti-inflammatory activity of these compounds was also linked to the downregulation of inducible nitric oxide synthase (iNOS) and the transcription factor NF-κB. mdpi.com

The table below summarizes the anti-inflammatory activity of selected biphenyl derivatives.

| Compound Class | Model | Key Findings | Reference |

| Substituted phenylthiophenylamines | Carrageenan-induced rat paw edema | 79% edema reduction at 300 mg/kg | nih.gov |

| Synthetic hybrid drug (Compound B) | Carrageanan-induced mouse paw edema | Reduced paw edema, inflammatory mediators, and COX activity | mdpi.com |

Antimicrobial Potential

Research has focused on synthesizing and evaluating various derivatives of the biphenyl scaffold to identify compounds with potent antimicrobial efficacy. These studies often involve modifying the biphenyl core with different functional groups to enhance activity and explore structure-activity relationships.

Biphenyl and Dibenzofuran (B1670420) Derivatives:

A series of biphenyl and dibenzofuran derivatives have been designed and synthesized, showing notable antibacterial activities. researchgate.netscbt.com Several of these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains known for their resistance to common antibiotics. researchgate.netscbt.com

Key findings from this research include:

Eleven synthesized compounds displayed potent antibacterial activity against prevalent antibiotic-resistant pathogens. researchgate.netscbt.com

The study of structure-activity relationships indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for antibacterial activity. researchgate.netscbt.com

Most of the synthesized biphenyl derivatives showed significant activity against antibiotic-resistant Gram-positive strains, with less effect on Gram-negative strains, indicating a degree of selectivity. nih.gov

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |

| 3',5'-Dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |

| 4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |

Biphenyl Tetrazole Derivatives:

Novel biphenyl tetrazole compounds have also been synthesized and evaluated for their antimicrobial properties. nih.gov A number of these compounds demonstrated significant activity, particularly against Gram-positive bacteria. nih.gov

Detailed findings include:

Sixteen out of twenty newly synthesized biphenyl tetrazole compounds showed very good activity against Bacillus subtilis. nih.gov

Certain compounds in this series exhibited remarkable activity against both Bacillus subtilis and Staphylococcus aureus. nih.gov

Two compounds were identified as having very good activity against the Gram-negative bacterium Escherichia coli. nih.gov

Biphenyl Chalcone (B49325) Derivatives:

The antimicrobial potential of hybrid biphenyl chalcones has been investigated, revealing that these compounds can exhibit both antibacterial and antifungal properties. nih.gov The position of substituents on the aromatic rings was found to influence the antimicrobial activity. nih.gov

Key research findings are:

The tested biphenyl chalcone derivatives generally showed potent activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. nih.gov

Compounds with specific halogen substitutions demonstrated superior antibacterial and antifungal activity compared to other derivatives in the series. nih.gov

| Compound Class | Sensitive Microorganisms |

|---|---|

| Biphenyl Chalcone Derivatives (Compounds 18 and 19) | Enterococcus faecalis |

| Staphylococcus aureus | |

| Streptococcus pneumoniae | |

| Bacillus subtilis | |

| Candida parapsilosis | |

| Candida albicans | |

| Biphenyl Chalcone Derivative (Compound 24) | Escherichia coli |

| Pseudomonas aeruginosa |

Biphenylglyoxamide-Based Derivatives:

A series of biphenylglyoxamide-based small molecules, designed as mimics of antimicrobial peptides (AMPs), have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com

Structure-activity relationship studies of these analogues revealed:

An octanesulfonyl group was crucial for activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com

The biphenyl backbone was identified as important for activity against Gram-negative bacteria. chemicalbook.com

The most potent analogue, a chloro-substituted quaternary ammonium (B1175870) iodide salt, was effective against Staphylococcus aureus and Escherichia coli and also demonstrated the ability to disrupt pre-established biofilms. chemicalbook.com

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|---|

| Chloro-substituted quaternary ammonium iodide salt 15c | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 63 |

Metabolic Pathways and Environmental Fate of 4 Amino 3 Methylbiphenyl

Biotransformation Processes in Biological Systems

The biotransformation of xenobiotics, such as 4-Amino-3-methylbiphenyl, is a critical process that determines their biological activity, duration of action, and potential for toxicity. This metabolic process occurs primarily in the liver and is generally divided into two distinct phases: Phase I and Phase II. longdom.org

Phase I Metabolism: The initial step in the metabolism of 4-Amino-3-methylbiphenyl involves Phase I reactions, which introduce or expose polar functional groups to increase the molecule's water solubility. longdom.org For aromatic amines, the primary Phase I reactions are oxidation and hydrolysis, catalyzed mainly by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov The key oxidative pathway for aromatic amines is N-hydroxylation, which converts the amino group (-NH2) into a hydroxylamino group (-NHOH). This step is considered a critical activation pathway leading to the formation of reactive metabolites. Other possible Phase I reactions include ring oxidation, resulting in hydroxylated biphenyl (B1667301) rings. nih.govnih.gov

Phase II Metabolism: Following Phase I, the modified compound or its metabolites undergo Phase II conjugation reactions. longdom.org In this phase, endogenous hydrophilic molecules are attached to the functional groups, further increasing water solubility and facilitating excretion. nih.govdrughunter.com For metabolites of 4-Amino-3-methylbiphenyl, several Phase II pathways are significant:

Glucuronidation: This is a common pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxylamino or hydroxylated ring metabolites. nih.govdrughunter.com

Sulfation: Mediated by sulfotransferases (SULTs), this process involves the addition of a sulfonate group, often to hydroxylated metabolites. nih.govdrughunter.com

Acetylation: N-acetyltransferases (NATs) can directly act on the parent amine, catalyzing the transfer of an acetyl group to the amino group. This is often a detoxification pathway, as the resulting N-acetylated compound is typically less toxic. drughunter.com

Table 1: Key Metabolic Reactions for Aromatic Amines

| Phase | Reaction Type | Key Enzymes | Substrate Group | Resulting Product |

|---|---|---|---|---|

| Phase I | N-hydroxylation | Cytochrome P450 (e.g., CYP1A2) | Amino (-NH₂) | Hydroxylamino (-NHOH) |

| Phase I | Ring Oxidation | Cytochrome P450 | Aromatic Ring | Hydroxylated Ring |

| Phase II | Glucuronidation | UGTs | Hydroxyl (-OH), Hydroxylamino (-NHOH) | Glucuronide Conjugate |

| Phase II | Sulfation | SULTs | Hydroxyl (-OH) | Sulfate Conjugate |

| Phase II | Acetylation | NATs | Amino (-NH₂) | Acetylated Amine |

The metabolic pathway of an aromatic amine is a crucial determinant of its toxicity. While many metabolic steps lead to detoxification and excretion, certain pathways can lead to "bioactivation," creating chemically reactive metabolites that are responsible for adverse toxicological effects, including carcinogenesis. researchgate.net

The central mechanism for the carcinogenicity of many aromatic amines involves the formation of DNA adducts. researchgate.net This process is initiated by the Phase I N-hydroxylation of the aromatic amine to form an N-hydroxyarylamine. This metabolite can be further activated, for instance, by O-acetylation or O-sulfation in a Phase II reaction, to form an unstable ester. This unstable intermediate can then break down to form a highly reactive nitrenium ion. This electrophilic ion can covalently bind to nucleophilic sites on DNA, forming DNA adducts. If these adducts are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, initiating the process of chemical carcinogenesis. researchgate.net For 4-Amino-3-methylbiphenyl, the formation of N-hydroxy-4-amino-3-methylbiphenyl is the presumptive critical step in its bioactivation to a genotoxic species.

The genotoxicity and metabolic pathways of aromatic amines are extensively studied using a combination of in vivo and in vitro models.

In Vitro Studies: These laboratory-based assays are crucial for elucidating metabolic pathways and assessing mutagenic potential. A common method is the Ames test, which uses specific strains of Salmonella typhimurium (e.g., TA98 and TA100) with or without a metabolic activation system (S9 fraction, typically from rat liver) to test for mutagenicity. umich.edunih.gov Studies on various 4-aminobiphenyl (B23562) derivatives have demonstrated that metabolic activation is necessary for their mutagenic effects. umich.edunih.gov Human liver microsomes or tissue slices can also be used to study the specific metabolites formed and the enzymes involved. nih.gov

In Vivo Studies: Animal models, most commonly rodents, are used to understand the complete metabolic fate, distribution, and toxicological effects of a compound in a whole organism. umich.edu These studies can involve administering the compound and analyzing urine, feces, and tissues for metabolites to create a comprehensive metabolic profile. Genotoxicity in vivo can be assessed by looking for chromosomal aberrations in bone marrow cells or through other endpoints like the micronucleus test. researchgate.netnih.gov

Comparative Metabolic Profiling with Related Aromatic Amines

The metabolism of 4-Amino-3-methylbiphenyl can be better understood by comparing it with structurally similar compounds, such as 4-aminobiphenyl (4-ABP) and other substituted aromatic amines.

4-Aminobiphenyl (4-ABP): As the parent compound without the methyl substituent, 4-ABP is a well-studied bladder carcinogen. Its carcinogenic activity is strongly linked to its metabolic activation via N-hydroxylation, followed by the formation of DNA adducts. researchgate.net The presence of the methyl group at the 3-position in 4-Amino-3-methylbiphenyl can influence its metabolism. The methyl group may sterically hinder or electronically alter the interaction with metabolic enzymes, potentially changing the rate and profile of metabolite formation compared to 4-ABP.

Other Toluidines and Anilines: Studies have compared the genotoxicity of various aromatic amines associated with bladder cancer, including ortho-toluidine, para-toluidine, and aniline (B41778). researchgate.net These comparisons show that the type and position of substituents on the aniline ring significantly impact the compound's carcinogenic potential. The addition of a phenyl group (as in 4-Amino-3-methylbiphenyl) adds another layer of complexity, influencing properties like lipophilicity and the potential for ring hydroxylation on either of the two rings. umich.edu

Biphenyl: The metabolism of the parent hydrocarbon, biphenyl, involves hydroxylation at various positions, with 4-hydroxybiphenyl being a major metabolite. nih.gov This is followed by conjugation, primarily sulfation. This suggests that ring hydroxylation is also a likely metabolic pathway for 4-Amino-3-methylbiphenyl, competing with the N-oxidation and N-acetylation pathways that are characteristic of the amino group.

Table 2: Comparative Genotoxicity of Selected Aromatic Amines

| Compound | Structure | Relative Genotoxic Potential | Key Metabolic Feature |

|---|---|---|---|

| Aniline | Phenylamine | Base level | N-hydroxylation |

| o-Toluidine | 2-Methylaniline | Higher than aniline | N-hydroxylation, influenced by methyl group |

| 4-Aminobiphenyl | 4-Phenylaniline | High | N-hydroxylation, formation of reactive nitrenium ion |

| 4-Amino-3-methylbiphenyl | 3-Methyl-4-phenylaniline | Expected to be high | N-hydroxylation, potentially altered by methyl group |

Biodegradation and Environmental Remediation

The environmental fate of aromatic amines is of significant concern due to their potential toxicity and persistence. Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered an efficient and environmentally friendly strategy for their removal. nih.gov

The microbial degradation of aromatic amines and biphenyl compounds has been studied in various bacteria. Generally, aerobic degradation is initiated by oxygenase enzymes that attack the aromatic ring. nih.gov For a compound like 4-Amino-3-methylbiphenyl, several microbial degradation mechanisms are plausible based on studies of related structures:

Dioxygenase Attack: Bacteria, particularly strains of Pseudomonas and Comamonas, are known to degrade biphenyl and its chlorinated derivatives. nih.gov The degradation pathway is often initiated by a biphenyl dioxygenase, which incorporates two hydroxyl groups into one of the aromatic rings. This leads to ring cleavage and subsequent metabolism through central metabolic pathways. nih.gov

Deamination: Some bacterial pathways may begin with the removal of the amino group (deamination) to produce 3-methylbiphenyl, which would then be degraded along the established pathways for biphenyl-type compounds. nih.gov

Hydroxylation: Similar to mammalian metabolism, microbial systems can also hydroxylate the aromatic rings as an initial step before ring cleavage. nih.gov

A common strategy observed in nature is the synergistic action of a microbial consortium. For example, in the degradation of 4-chlorobiphenyl, one bacterial strain might perform the initial attack on the biphenyl structure to produce an intermediate like 4-chlorobenzoate, which is then mineralized by a second strain. nih.gov A similar cooperative mechanism could be involved in the complete degradation of 4-Amino-3-methylbiphenyl in the environment.

Bioremediation Strategies for Pollutant Mitigation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For contaminants like 4-Amino-3-methylbiphenyl, which belongs to the class of aromatic amines, bioremediation strategies often involve leveraging microbial pathways that have evolved to degrade similar, naturally occurring or man-made compounds. While specific studies on the bioremediation of 4-Amino-3-methylbiphenyl are not extensively documented, the degradation of other aromatic amines and biphenyl compounds provides a framework for potential mitigation strategies.

Bacterial degradation of monocyclic aromatic amines typically proceeds through the release of ammonia. This can occur either before or after the cleavage of the aromatic ring. Several mechanisms can initiate the aerobic bacterial degradation of these compounds:

Dioxygenase-catalyzed ring cleavage: An enzyme introduces two oxygen atoms into the aromatic ring, leading to its opening.

Dioxygenation: The addition of two hydroxyl groups to the aromatic ring.

Deamination: The removal of the amino group. nih.gov

Hydroxylation: The addition of a hydroxyl group. nih.gov

Fungi also play a significant role in the bioremediation of contaminated soils, possessing the ability to degrade or transform a wide array of organic chemicals. mdpi.com For biphenyl structures, including polychlorinated biphenyls (PCBs), a common strategy involves co-metabolism, where microorganisms degrade the pollutant in the presence of a primary growth substrate. For instance, some bacteria can be induced to produce PCB-degrading enzymes. nih.gov

The effectiveness of bioremediation can be enhanced through various techniques:

Bioaugmentation: The introduction of specific microorganisms with known degradative capabilities to a contaminated site. nih.gov

Biostimulation: The addition of nutrients or other substances to stimulate the activity of indigenous microorganisms.

Use of surfactants: These can increase the bioavailability of hydrophobic compounds like biphenyls, making them more accessible to microbial degradation. nih.gov

Research on the bioremediation of PCB-contaminated soil has demonstrated that repeated applications of PCB-degrading bacteria, along with a surfactant, can lead to significant removal of the contaminants. nih.gov For example, Arthrobacter sp. and Ralstonia eutrophus have been used in such applications. nih.gov

Table 1: Potential Bioremediation Strategies for Aromatic Amines

| Strategy | Description | Key Microorganisms/Agents | Target Pollutants |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradation capabilities. | Pseudomonas, Rhodococcus, Arthrobacter | Aromatic hydrocarbons, PCBs |

| Biostimulation | Stimulation of indigenous microbial populations by adding nutrients (e.g., nitrogen, phosphorus). | Indigenous soil bacteria and fungi | Petroleum hydrocarbons, PAHs |

| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants. | Various plant species | Heavy metals, organic pollutants |

| Mycoremediation | Use of fungi to decontaminate the environment. | Phanerochaete chrysosporium (white-rot fungus) | PCBs, dioxins, PAHs |

| Surfactant Addition | Use of surfactants to increase the solubility and bioavailability of hydrophobic pollutants. | Sorbitan trioleate | PCBs, PAHs |

Analytical Characterization Techniques for 4 Amino 3 Methylbiphenyl and Its Metabolites

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise molecular structure of 4-Amino-3-methylbiphenyl and its metabolic byproducts. These methods provide critical insights into the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. auremn.org.br For 4-Amino-3-methylbiphenyl, NMR is instrumental in determining its conformation, which refers to the spatial arrangement of atoms that can be interconverted by rotation about single bonds, and its configuration, the fixed spatial arrangement of its atoms. auremn.org.brmdpi.com

Detailed analysis of ¹H and ¹³C NMR spectra reveals crucial information about the connectivity of atoms and the electronic environment of the nuclei. chemicalbook.com For instance, the chemical shifts of the aromatic protons can indicate the torsion angle between the two phenyl rings, a key conformational feature. The coupling constants between adjacent protons provide further evidence for specific rotational isomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximities between protons, offering definitive proof of the preferred conformation in solution. mdpi.com

Table 1: Representative ¹H NMR Data for a Substituted Biphenyl (B1667301) System

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.50 | d | 8.0 |

| H-6' | 7.50 | d | 8.0 |

| H-3' | 7.40 | t | 8.0 |

| H-5' | 7.40 | t | 8.0 |

| H-4' | 7.30 | t | 8.0 |

| H-2 | 7.20 | s | - |

| H-5 | 7.10 | d | 8.2 |

| H-6 | 6.80 | d | 8.2 |

| CH₃ | 2.30 | s | - |

| NH₂ | 3.50 | br s | - |

| Note: This table is a generalized representation and actual values for 4-Amino-3-methylbiphenyl may vary. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of 4-Amino-3-methylbiphenyl and for analyzing its fragmentation patterns. nih.govmiamioh.edu This information is vital for confirming the compound's identity and for elucidating the structure of its metabolites. miamioh.edu

In a typical electron ionization (EI) mass spectrum of 4-Amino-3-methylbiphenyl, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (183.25 g/mol ). scbt.com The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom, a methyl group, or the amino group. The resulting fragment ions provide valuable structural information. For instance, the loss of a methyl group (CH₃) would result in a peak at m/z 168.

Metabolites of 4-Amino-3-methylbiphenyl, such as hydroxylated or N-oxidized species, will exhibit molecular ions at higher m/z values. The specific mass shifts and the fragmentation patterns of these metabolites can be used to identify the sites of metabolic modification.

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methylbiphenyl

| m/z Value | Proposed Fragment |

| 183 | [M]⁺ |

| 168 | [M - CH₃]⁺ |

| 167 | [M - NH₂]⁺ |

| 152 | [M - CH₃ - NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

| Note: This is a predictive table and actual fragmentation may vary based on ionization technique and conditions. |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating 4-Amino-3-methylbiphenyl from impurities and for quantifying its presence, as well as its metabolites, in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of 4-Amino-3-methylbiphenyl. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of this relatively non-polar compound.

A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The detection is usually performed using a UV detector, as the biphenyl system exhibits strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. By creating a calibration curve with standards of known concentration, the amount of 4-Amino-3-methylbiphenyl in a sample can be accurately determined. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile metabolites of 4-Amino-3-methylbiphenyl. nih.govnih.gov Due to the polar nature of the amino and potential hydroxyl groups in the metabolites, derivatization is often required to increase their volatility and thermal stability. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogens into trimethylsilyl (B98337) (TMS) ethers and amines.

The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for each component. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the identity of the metabolites can be confirmed. illinois.edu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace levels of 4-Amino-3-methylbiphenyl and its metabolites in complex biological matrices such as urine or plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.comnih.gov UPLC utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com

The coupling of UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. nih.gov In a typical UPLC-MS/MS experiment, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for the quantification of analytes at very low concentrations. nih.gov

Table 3: Comparison of Chromatographic Techniques

| Technique | Primary Application | Advantages | Limitations |

| HPLC | Purity assessment, quantitative analysis | Robust, versatile, well-established | Lower resolution and speed compared to UPLC |

| GC-MS | Metabolite identification and quantification | High sensitivity and specificity, extensive libraries | Requires derivatization for polar analytes, not suitable for non-volatile compounds |

| UPLC-MS/MS | Trace analysis in complex matrices | High resolution, speed, and sensitivity | Higher cost and complexity |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a specific crystal structure determination for 4-Amino-3-methylbiphenyl, hydrochloride via X-ray crystallography has not been publicly reported. However, the principles of this technique would be directly applicable to its structural elucidation. The process would involve growing a single, high-quality crystal of the hydrochloride salt. This crystal would then be exposed to a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted X-ray spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the molecule and the ionic interactions between the aminobiphenyl cation and the chloride anion can be determined.

For context, X-ray crystallography has been successfully applied to determine the crystal structures of related biphenyl compounds. For instance, the crystal structure of methyl 4′-amino-3′,5′-dimethyl-[1,1′-biphenyl]-4-carboxylate, a different biphenyl derivative, was determined to be in the orthorhombic crystal system. researchgate.net This highlights the capability of X-ray crystallography to elucidate the solid-state structures of complex organic molecules.

Advanced Analytical Methodologies for Impurity and Metabolite Detection

The detection and quantification of impurities and metabolites of 4-Amino-3-methylbiphenyl are critical for ensuring the purity of the compound and for understanding its metabolic fate. Given that 4-Amino-3-methylbiphenyl is a primary aromatic amine, highly sensitive and specific analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a state-of-the-art technique for the analysis of aromatic amines and their byproducts. nih.govoup.com This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a sample containing 4-Amino-3-methylbiphenyl and its potential impurities or metabolites is first injected into a liquid chromatograph. The components of the mixture are separated based on their differential interactions with a stationary phase packed in a column. As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, and the parent ions are selected and fragmented. The resulting fragment ions are then detected, providing a unique "fingerprint" for each compound.

This technique is particularly well-suited for identifying and quantifying trace-level impurities that may arise during the synthesis of this compound. It can also be applied to biological matrices, such as urine, to detect and measure metabolites formed in the body. researchgate.netnih.gov The high selectivity of tandem mass spectrometry allows for the differentiation of isomeric compounds, which is often a challenge for other analytical methods. enovatia.com

The development of such analytical methods involves careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions. Method validation is also a critical step to ensure accuracy, precision, and a low limit of detection. For example, LC-MS/MS methods for other aromatic amines have achieved detection limits in the parts-per-billion (µg/kg) range. oup.com

| Parameter | Technique | Application |

| Solid-State Structure | X-ray Crystallography | Determination of the three-dimensional arrangement of atoms, bond lengths, and bond angles of this compound in its crystalline form. |

| Impurity Profiling | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of process-related impurities and degradation products in the bulk compound. |

| Metabolite Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and quantification of metabolites of 4-Amino-3-methylbiphenyl in biological matrices such as urine. |

Applications of 4 Amino 3 Methylbiphenyl in Scientific Disciplines

Role as a Key Intermediate in Organic Synthesis

The chemical architecture of 4-Amino-3-methylbiphenyl makes it a versatile intermediate in organic synthesis. The primary amino group is a key functional group that can undergo a wide range of chemical transformations.

One of the most significant reactions of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca This diazonium salt is a highly useful intermediate that can be converted into a wide variety of functional groups.

A prominent application of this reactivity is in the synthesis of azo dyes. jbiochemtech.com Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects two aromatic rings. The synthesis involves the coupling of the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. unb.cansf.gov The specific shade of the resulting dye is determined by the chemical structure of both the diazonium component and the coupling partner. jbiochemtech.com While direct examples for 4-Amino-3-methylbiphenyl are not extensively documented in readily available literature, its structure is analogous to other aromatic amines widely used in the dye industry.

The synthesis of the parent compound, 4-Amino-3-methylbiphenyl, is well-established, often proceeding through a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic rings. chemicalbook.com

Table 1: Synthesis Routes for 4-Amino-3-methylbiphenyl

| Starting Materials | Reagents and Conditions | Yield | Reference |

|---|

This accessibility further enhances its utility as a starting material for more complex molecules.

Contributions to Medicinal Chemistry Research

The biphenyl (B1667301) moiety is a recognized structural motif in a number of biologically active compounds and pharmaceuticals. Its presence can influence properties such as receptor binding, metabolic stability, and lipophilicity.

Building Block for Pharmaceutical Development

Aromatic amines and biphenyl structures are foundational components in the development of new therapeutic agents. While specific pharmaceuticals derived directly from 4-Amino-3-methylbiphenyl are not prominent in the literature, the use of structurally related compounds is widespread. For instance, the biphenyl structure is a key feature in the antihypertensive drug class of angiotensin II receptor blockers (sartans).

Furthermore, a patent for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester, a neutral endopeptidase (NEP) inhibitor, highlights the importance of the aminobiphenyl scaffold in drug discovery. google.com The synthesis of novel compounds often involves creating libraries of related structures for biological screening, and 4-Amino-3-methylbiphenyl could serve as a valuable starting point for such endeavors.

Development of Biologically Active Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different biological activities. The 4-Amino-3-methylbiphenyl framework can serve as such a scaffold. The amino group provides a convenient attachment point for building more complex structures, including heterocyclic rings, which are prevalent in many drug molecules.

Research on other amino-containing scaffolds has shown promise in developing new antimicrobial agents. For example, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated activity against various bacteria and fungi. The synthesis of such heterocyclic systems often starts from precursor molecules containing an amine function.

Utility in Materials Science Research

Aromatic amines are important monomers in the synthesis of high-performance polymers, such as polyamides and polyimides. These materials are known for their thermal stability, chemical resistance, and excellent mechanical properties. The biphenyl unit, in particular, can impart rigidity and thermal stability to a polymer chain.

Although specific research on the use of 4-Amino-3-methylbiphenyl in materials science is limited, its structure suggests potential applications. The amino group can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form amide bonds, the repeating unit of polyamides. The synthesis of polymers from amino acid-based monomers is a significant area of research for creating biocompatible materials. nih.govrsc.org

Environmental Biotechnology Applications

The environmental fate and potential for biodegradation of aromatic compounds are critical areas of study. Research into polychlorinated biphenyls (PCBs) has shown that the biphenyl structure can be highly persistent in the environment. nih.gov The degradation of these compounds is often slow and can depend on factors like the degree of chlorination. nih.gov

For non-chlorinated aminobiphenyls, biodegradation pathways are also a subject of investigation. Studies on other aromatic amines, such as sulfonated aromatic amines, indicate that their biodegradability can be limited and often requires specific microbial populations. nih.gov The poor biodegradability of some of these compounds suggests they may not be fully removed by conventional wastewater treatment processes. nih.gov There is a lack of specific data on the environmental biotechnology applications of 4-Amino-3-methylbiphenyl, but its behavior would likely be studied in the context of the broader class of aromatic amines and biphenyls.

Applications as a Ligand in Biochemical Assays

In coordination chemistry and biochemical assays, ligands are molecules that bind to a central metal atom or a biological target like a protein or enzyme. The amino group in 4-Amino-3-methylbiphenyl has lone pair electrons that can coordinate with metal ions.

While direct applications of this specific compound as a ligand are not well-documented, structurally similar compounds have been used for such purposes. For example, 4-Amino-3-methylphenol was used in the synthesis of a "tweezer-molecule," a type of synthetic receptor designed for specific binding, which is generated through convergent intramolecular hydrogen bonding. sigmaaldrich.com This demonstrates the principle of using substituted anilines to create molecules with specific binding and recognition properties, a key concept in the development of biochemical assays and sensors.

Table 2: Chemical and Physical Properties of 4-Amino-3-methylbiphenyl

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-4-phenylaniline | nih.gov |

| CAS Number | 63019-98-7 | nih.govscbt.com |

| Molecular Formula | C₁₃H₁₃N | nih.govscbt.com |

| Molecular Weight | 183.25 g/mol | nih.govscbt.com |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| XLogP3 | 2.9 | nih.gov |

Historical Context and Regulatory Implications in Research

Historical Discoveries and Early Industrial Exposure Studies

The story of 4-Amino-3-methylbiphenyl, hydrochloride is best understood through the lens of its parent compound, 4-aminobiphenyl (B23562). Historically, 4-aminobiphenyl was utilized as a rubber antioxidant and a dye intermediate. Occupational exposure was prevalent in chemical plants where it was produced and used. A pivotal moment in the understanding of the dangers of such compounds came from early industrial exposure studies. For instance, a 1952 study by Walpole, Williams, and Roberts investigated the carcinogenic action of 4-aminodiphenyl and the related compound 3:2'-dimethyl-4-aminodiphenyl, providing early evidence of the carcinogenic potential within this class of chemicals.

Case reports and cohort-surveillance studies of workers in chemical plants in the mid-20th century revealed a high incidence of bladder cancer, which was strongly associated with occupational exposure to 4-aminobiphenyl. These early findings were instrumental in identifying the significant health risks posed by aromatic amines. Although commercial production of 4-aminobiphenyl in the USA ceased in the mid-1950s due to its carcinogenic effects, its legacy highlighted the need for stringent control over related compounds.

Influence of Carcinogenicity Findings on Chemical Handling and Production in Research Contexts

The classification of 4-aminobiphenyl as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC) has had a profound and lasting impact on the handling and production of related chemicals in research environments. The strong evidence of bladder cancer caused by 4-aminobiphenyl led to a paradigm shift in how aromatic amines are managed in any setting, including laboratories.

For research purposes, where small quantities of compounds like this compound may be synthesized or used, strict safety protocols are a direct consequence of the historical carcinogenicity data. These protocols include:

Engineering Controls: Use of fume hoods and other ventilated enclosures to minimize inhalation exposure.

Personal Protective Equipment (PPE): Mandatory use of gloves, lab coats, and eye protection to prevent skin and eye contact.

Waste Disposal: Classification of these chemicals as hazardous waste, with specific disposal procedures to prevent environmental contamination.

Restricted Access: Limiting the use and handling of such compounds to trained personnel in designated areas.